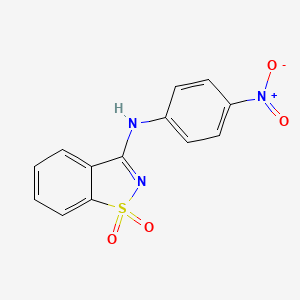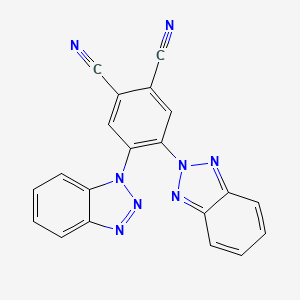
4-(1H-benzotriazol-1-yl)-5-(2H-benzotriazol-2-yl)benzene-1,2-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1H-1,2,3-BENZOTRIAZOL-1-YL)-5-(2H-1,2,3-BENZOTRIAZOL-2-YL)-2-CYANOPHENYL CYANIDE is a complex organic compound featuring benzotriazole groups and cyanide functionalities. Benzotriazole derivatives are known for their applications in various fields, including corrosion inhibition, photostabilization, and as intermediates in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-1,2,3-BENZOTRIAZOL-1-YL)-5-(2H-1,2,3-BENZOTRIAZOL-2-YL)-2-CYANOPHENYL CYANIDE typically involves multi-step organic reactions. A common approach might include:
Formation of Benzotriazole Groups: Starting with the synthesis of benzotriazole rings through cyclization reactions involving ortho-substituted anilines and nitrous acid.
Attachment to Phenyl Ring: Coupling benzotriazole groups to a phenyl ring via nucleophilic substitution or palladium-catalyzed cross-coupling reactions.
Introduction of Cyanide Groups: Incorporating cyanide functionalities through nucleophilic substitution reactions using cyanide salts under controlled conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalyst Selection: Using efficient catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure to ensure complete reactions.
Purification Techniques: Employing methods like recrystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-(1H-1,2,3-BENZOTRIAZOL-1-YL)-5-(2H-1,2,3-BENZOTRIAZOL-2-YL)-2-CYANOPHENYL CYANIDE can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions to replace functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, amines, or other nucleophiles/electrophiles.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield benzotriazole N-oxides, while substitution reactions could introduce various functional groups onto the phenyl ring.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in materials science for the development of corrosion inhibitors, photostabilizers, and other functional materials.
Mechanism of Action
The mechanism of action of 4-(1H-1,2,3-BENZOTRIAZOL-1-YL)-5-(2H-1,2,3-BENZOTRIAZOL-2-YL)-2-CYANOPHENYL CYANIDE depends on its specific application:
Biological Activity: May involve interaction with cellular targets, such as enzymes or receptors, leading to inhibition or activation of biological pathways.
Corrosion Inhibition: Forms a protective layer on metal surfaces, preventing oxidation and corrosion.
Photostabilization: Absorbs UV radiation, preventing degradation of materials.
Comparison with Similar Compounds
Similar Compounds
Benzotriazole: A simpler compound with similar corrosion inhibition properties.
2-(2H-Benzotriazol-2-yl)-4-methylphenol: Used as a UV stabilizer in plastics and coatings.
4,5-Dicyanoimidazole: Another compound with cyanide functionalities, used in organic synthesis.
Uniqueness
4-(1H-1,2,3-BENZOTRIAZOL-1-YL)-5-(2H-1,2,3-BENZOTRIAZOL-2-YL)-2-CYANOPHENYL CYANIDE is unique due to its dual benzotriazole and cyanide groups, which may confer distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Properties
Molecular Formula |
C20H10N8 |
|---|---|
Molecular Weight |
362.3 g/mol |
IUPAC Name |
4-(benzotriazol-1-yl)-5-(benzotriazol-2-yl)benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C20H10N8/c21-11-13-9-19(27-18-8-4-3-7-17(18)23-26-27)20(10-14(13)12-22)28-24-15-5-1-2-6-16(15)25-28/h1-10H |
InChI Key |
PTZUSRSZXBIYBD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2C3=C(C=C(C(=C3)C#N)C#N)N4N=C5C=CC=CC5=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


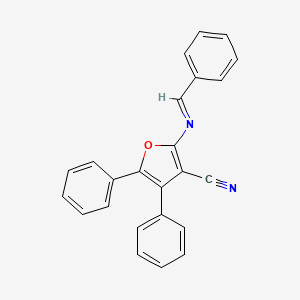
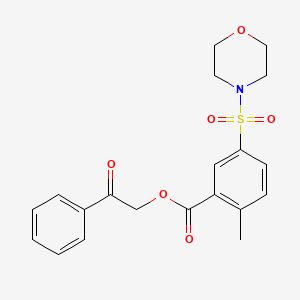
![N-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-(pyridin-3-yl)-1,3-benzoxazol-5-amine](/img/structure/B11103486.png)
![2-[(2,4-dimethylphenyl)amino]-5,8-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11103489.png)
![(4Z)-2-(3-chlorophenyl)-5-methyl-4-{[(3-methylphenyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11103496.png)
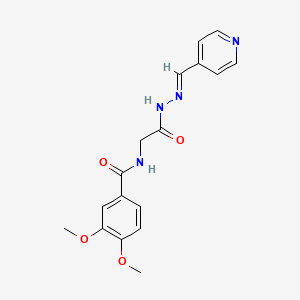
![2,4-dimethyl-11H-indeno[1,2-b]quinoline](/img/structure/B11103498.png)
![2-[7,13-Bis-(2-hydroxy-ethyl)-1,4-dioxa-7,10,13-triaza-cyclopentadec-10-yl]-ethanol](/img/structure/B11103503.png)
![2-chloro-N-[2-(3-chloroanilino)-1-(4-chlorophenyl)-2-oxoethyl]benzamide](/img/structure/B11103507.png)
![4-[(4-chlorophenyl)(1-phenyl-1H-tetrazol-5-yl)methyl]morpholine](/img/structure/B11103510.png)
![2-methoxy-4-(3-{[(E)-(3-phenyl-1H-pyrazol-4-yl)methylidene]amino}imidazo[1,2-a]pyridin-2-yl)phenol](/img/structure/B11103514.png)
![4,6-bis[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-N,N-diphenyl-1,3,5-triazin-2-amine](/img/structure/B11103519.png)
![2-(2-{[2-(biphenyl-4-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-1H-isoindole-1,3(2H)-dione](/img/structure/B11103529.png)
